1-(1-Bromopropan-2-yl)-2,4-difluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Bromopropan-2-yl)-2,4-difluorobenzene is an organic compound with the molecular formula C9H9BrF2. It is a derivative of benzene, where the benzene ring is substituted with a bromopropyl group and two fluorine atoms. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
The synthesis of 1-(1-Bromopropan-2-yl)-2,4-difluorobenzene typically involves the bromination of 2,4-difluorobenzene followed by the introduction of a propyl group. One common method involves the reaction of 2,4-difluorobenzene with 1-bromopropane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-(1-Bromopropan-2-yl)-2,4-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced using appropriate reagents. For instance, oxidation with potassium permanganate can lead to the formation of carboxylic acids, while reduction with lithium aluminum hydride can yield alkanes.
Wissenschaftliche Forschungsanwendungen
1-(1-Bromopropan-2-yl)-2,4-difluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 1-(1-Bromopropan-2-yl)-2,4-difluorobenzene depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the bromine atom, which acts as a leaving group in substitution and elimination reactions. The fluorine atoms also influence its reactivity by stabilizing the intermediate species formed during these reactions.
In pharmaceutical research, the compound’s mechanism of action involves its interaction with biological targets such as enzymes and receptors. The bromopropyl group and fluorine atoms can enhance binding affinity and selectivity, leading to improved therapeutic efficacy.
Vergleich Mit ähnlichen Verbindungen
1-(1-Bromopropan-2-yl)-2,4-difluorobenzene can be compared with other similar compounds such as:
1-(1-Bromopropan-2-yl)-4-fluorobenzene: This compound has a similar structure but with only one fluorine atom.
1-(1-Bromopropan-2-yl)benzene: Lacking fluorine atoms, this compound has different chemical properties and is used in different applications.
1-(1-Bromopropan-2-yl)-3-fluorobenzene: Similar to the target compound but with the fluorine atom in a different position, leading to variations in reactivity and applications.
These comparisons highlight the unique properties of this compound, particularly the influence of the fluorine atoms on its chemical behavior and applications.
Eigenschaften
Molekularformel |
C9H9BrF2 |
---|---|
Molekulargewicht |
235.07 g/mol |
IUPAC-Name |
1-(1-bromopropan-2-yl)-2,4-difluorobenzene |
InChI |
InChI=1S/C9H9BrF2/c1-6(5-10)8-3-2-7(11)4-9(8)12/h2-4,6H,5H2,1H3 |
InChI-Schlüssel |
QSWSOHMZXKGFBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CBr)C1=C(C=C(C=C1)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.